2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde

Catalog No.
S13415112
CAS No.
918482-43-6
M.F
C15H9ClN2O3
M. Wt
300.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyd...

CAS Number

918482-43-6

Product Name

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

InChI

InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H

InChI Key

KZTZJWKGGRNBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound characterized by its complex structure, which includes an indole moiety and a chloro-nitrophenyl group. Its molecular formula is C15H10ClN2O3, and it has a molecular weight of approximately 300.697 g/mol . The compound features a carbaldehyde functional group at the 3-position of the indole ring, which is significant for its reactivity and potential biological activity.

, such as:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The chloro and nitro substituents on the phenyl ring can direct further electrophilic substitutions, allowing for the synthesis of more complex derivatives.

Research indicates that compounds similar to 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde may exhibit various biological activities, including:

  • Antimicrobial Properties: Some indole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain studies suggest that indole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Indoles are known for their potential neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves several steps:

  • Formation of Indole: The indole backbone can be synthesized through cyclization reactions involving appropriate precursors.
  • Nitration: The introduction of the nitro group on the phenyl ring can be achieved through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids.
  • Chlorination: Chlorination can be performed using thionyl chloride or other chlorinating agents to introduce the chloro group.
  • Aldehyde Formation: Finally, the conversion to the carbaldehyde functional group may involve oxidation of a corresponding alcohol or direct formylation techniques.

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Development: As a scaffold for designing new drugs, particularly in oncology and infectious disease treatment.
  • Material Science: Its unique properties may allow for use in organic electronics or as a dye in photonic applications.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules.

Studies on 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde's interactions with biological targets are crucial for understanding its mechanism of action. Potential interaction studies could include:

  • Enzyme Inhibition Assays: To determine if it inhibits specific enzymes related to disease pathways.
  • Binding Affinity Tests: Evaluating its affinity for receptors or transport proteins that could mediate its biological effects.

Several compounds exhibit structural similarities to 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
2-(4-Nitrophenyl)-1H-indole-3-carbaldehydeSimilar indole structure without chlorineAnticancer activity reported
5-ChloroindoleLacks nitro and aldehyde groupsAntimicrobial properties
2-(4-Bromo-3-nitrophenyl)-1H-indoleBromine instead of chlorinePotentially similar biological activities

The presence of both chloro and nitro groups in 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde distinguishes it from these compounds, potentially enhancing its reactivity and biological profile.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.0301698 g/mol

Monoisotopic Mass

300.0301698 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types